molecular formula C8H11ClN+ B14748165 2-(4-Chlorophenyl)ethylazanium

2-(4-Chlorophenyl)ethylazanium

Cat. No.: B14748165
M. Wt: 156.63 g/mol
InChI Key: SRXFXCKTIGELTI-UHFFFAOYSA-O
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Description

2-(4-Chlorophenyl)ethylazanium is an organic compound with the molecular formula C8H10ClN It is a derivative of ethylamine where the ethyl group is substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)ethylazanium typically involves the reaction of 4-chlorobenzyl cyanide with hydroborate-chloride, followed by reduction to yield the desired amine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)ethylazanium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form simpler amines or hydrocarbons.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide or ammonia for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-chlorobenzaldehyde, while reduction may produce 4-chlorophenylethane.

Scientific Research Applications

2-(4-Chlorophenyl)ethylazanium has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)ethylazanium involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)ethylamine: Similar in structure but lacks the azanium group.

    4-Chlorobenzylamine: Another related compound with a different substitution pattern.

    4-Chlorophenylethylamine: Similar but with variations in the ethyl group substitution.

Uniqueness

2-(4-Chlorophenyl)ethylazanium is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(4-chlorophenyl)ethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6,10H2/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXFXCKTIGELTI-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC[NH3+])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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